m-PEG17-Hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

m-PEG17-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG17-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:

- Activation of polyethylene glycol with a suitable activating agent.

- Reaction of the activated polyethylene glycol with hydrazine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale activation of polyethylene glycol.

- Controlled addition of hydrazine.

- Purification and isolation of the final product to ensure high purity and yield .

化学反応の分析

Types of Reactions

m-PEG17-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can also participate in condensation reactions to form various derivatives .

Common Reagents and Conditions

Reagents: Hydrazine, activating agents for polyethylene glycol.

Conditions: Controlled temperature and pH to ensure optimal reaction conditions.

Major Products Formed

The major product formed from the reaction of this compound is the corresponding PROTAC molecule, which is used for targeted protein degradation .

科学的研究の応用

m-PEG17-Hydrazide has a wide range of applications in scientific research, including:

作用機序

m-PEG17-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

類似化合物との比較

Similar Compounds

m-PEG12-Hydrazide: Another PEG-based linker with a shorter chain length.

m-PEG24-Hydrazide: A PEG-based linker with a longer chain length.

Uniqueness

m-PEG17-Hydrazide is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .

生物活性

m-PEG17-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is notable for its potential applications in targeted protein degradation, which is an emerging area in drug discovery and development. The biological activity of this compound is primarily explored through its role in enhancing the efficacy of therapeutic agents by facilitating their delivery and action within biological systems.

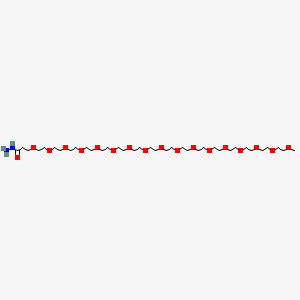

Chemical Structure and Properties

This compound consists of a hydrazide functional group linked to a PEG chain of 17 ethylene glycol units. This structure imparts unique properties, including:

- Hydrophilicity : The PEG component increases solubility in aqueous environments, enhancing bioavailability.

- Biocompatibility : PEG derivatives are generally well-tolerated in biological systems, minimizing toxicity.

- Flexibility : The hydrazide moiety allows for conjugation with various biomolecules, making it versatile for drug delivery systems.

Antimicrobial Activity

Hydrazide derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that hydrazide-hydrazones exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Studies have shown that hydrazide derivatives can effectively inhibit the growth of various bacterial strains. For instance, certain synthesized hydrazide-hydrazones demonstrated significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 1000 µg/mL .

Anticancer Potential

The anticancer activity of this compound has been investigated through its application in PROTACs. PROTACs utilize the ubiquitin-proteasome system to target and degrade specific proteins associated with cancer progression. The incorporation of this compound in these constructs enhances their stability and solubility, potentially improving their therapeutic index against various cancer cell lines.

Case Studies

- Study on Hydrazone Derivatives : A study synthesized various hydrazone derivatives and evaluated their anticancer effects on multiple human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that specific derivatives exhibited IC50 values as low as 6.7 nM against MCF-7 cells .

- Antitumor Activity : Another investigation focused on the structure-activity relationship of hydrazone derivatives, revealing that modifications at the hydrazone moiety could significantly enhance anticancer activity .

The mechanism by which this compound exerts its biological effects involves:

- Targeted Delivery : The PEG component facilitates the delivery of therapeutic agents to target tissues while minimizing systemic exposure.

- Protein Degradation : In the context of PROTACs, this compound aids in recruiting E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 15.62 | 31.25 | Strong |

| Compound 2 | Escherichia coli | 31.25 | >1000 | Moderate |

| Compound 3 | Micrococcus luteus | 125 | >1000 | Weak |

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Hydrazone A | MCF-7 | 6.7 |

| Hydrazone B | HepG2 | 12 |

| Hydrazone C | A549 | 20 |

特性

分子式 |

C36H74N2O18 |

|---|---|

分子量 |

823.0 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

InChI |

InChI=1S/C36H74N2O18/c1-40-4-5-42-8-9-44-12-13-46-16-17-48-20-21-50-24-25-52-28-29-54-32-33-56-35-34-55-31-30-53-27-26-51-23-22-49-19-18-47-15-14-45-11-10-43-7-6-41-3-2-36(39)38-37/h2-35,37H2,1H3,(H,38,39) |

InChIキー |

MLZARLBEZDIEJU-UHFFFAOYSA-N |

正規SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。